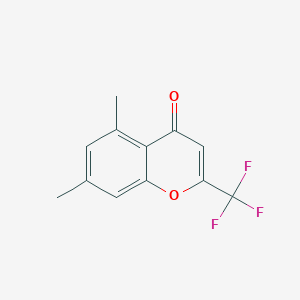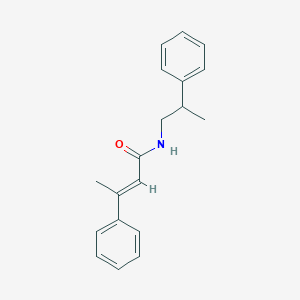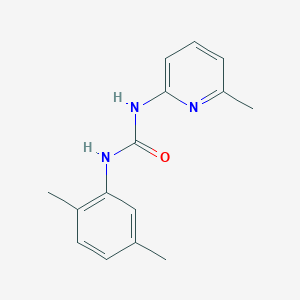![molecular formula C16H17N3O6 B5264639 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5264639.png)
6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DAPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPY is a pyrimidine derivative that has shown promising results in the treatment of various diseases, including cancer, HIV, and tuberculosis.
Mécanisme D'action
The mechanism of action of 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is based on its ability to inhibit the activity of specific enzymes, such as topoisomerase II and reverse transcriptase. By inhibiting the activity of these enzymes, this compound prevents the replication and proliferation of cancer cells, HIV, and tuberculosis bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. In cancer research, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to cancer cells, which is essential for their growth and survival.
In HIV research, this compound has been shown to reduce the viral load in infected individuals, leading to an improvement in their immune system. This compound has also been shown to have fewer side effects compared to other antiretroviral drugs, making it a potential candidate for HIV treatment.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for lower doses to be used in experiments. This compound also has a long half-life, which allows for less frequent dosing in experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in experiments. This compound also has a high toxicity profile, which can limit its use in experiments.
Orientations Futures
There are several future directions for the research and development of 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability. There is also a need for further studies to investigate the potential therapeutic applications of this compound in other diseases, such as malaria and hepatitis B. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione involves the reaction of 2,4-diamino-5-nitropyrimidine with 2,4-diethoxybenzaldehyde in the presence of acetic anhydride and pyridine. The reaction proceeds through a condensation reaction, which results in the formation of this compound. The yield of the synthesis method is around 60%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents cancer cells from dividing and proliferating, leading to their death.
In HIV research, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of the virus. By inhibiting reverse transcriptase, this compound prevents the virus from replicating, leading to its death. This compound has also been shown to have potential therapeutic applications in tuberculosis, where it inhibits the growth of the bacteria responsible for the disease.
Propriétés
IUPAC Name |
6-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-3-24-11-7-5-10(13(9-11)25-4-2)6-8-12-14(19(22)23)15(20)18-16(21)17-12/h5-9H,3-4H2,1-2H3,(H2,17,18,20,21)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDRPNHGBDJQIC-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5264589.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]acetamide](/img/structure/B5264591.png)
![6-ethoxy-4-{[4-(2-furoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5264599.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5264604.png)
![N-(1,4-dimethylpentyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5264608.png)
![4-{[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5264623.png)
![1-ethyl-4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5264631.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5264644.png)
![5-(4-bromophenyl)-3-[2-(4-bromophenyl)vinyl]-1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5264652.png)

